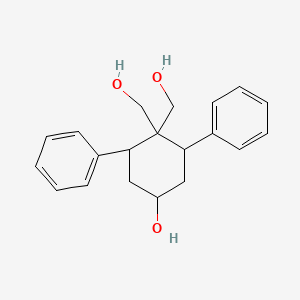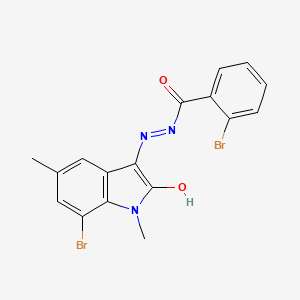
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol, also known as TMC-18, is a cyclohexanol derivative that has attracted significant attention in the scientific research community. This compound has been studied extensively due to its potential applications in numerous fields, including medicine, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is not fully understood, but it is believed to involve its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol may also act on other targets, such as ion channels or receptors, to produce its effects.
Biochemical and Physiological Effects
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been shown to have anti-inflammatory and analgesic effects in animal models and human clinical trials. These effects are believed to be due to its ability to inhibit the activity of COX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol may also have other effects, such as antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is also stable under normal laboratory conditions, making it easy to handle and store. However, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol can be expensive to produce, and its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are numerous future directions for the study of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol. In medicine, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be further studied for its potential as a treatment for pain and inflammation-related diseases. In biochemistry, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be used as a chiral auxiliary in the synthesis of other molecules. In materials science, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be used as a building block for the synthesis of new metal-organic frameworks with improved gas storage and separation properties. Further research is needed to fully understand the mechanism of action and potential applications of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in various scientific fields.
Conclusion
In conclusion, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is a cyclohexanol derivative that has attracted significant attention in the scientific research community due to its potential applications in medicine, biochemistry, and materials science. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. Further research is needed to fully understand the mechanism of action and potential applications of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in various scientific fields.
Synthesemethoden
The synthesis of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol involves the reaction of 3,5-diphenylcyclohexanone with formaldehyde and sodium borohydride in the presence of a catalyst. This reaction results in the formation of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol, which can be purified through recrystallization. The yield of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol can be improved by optimizing the reaction conditions, such as the reaction temperature, the amount of catalyst, and the reaction time.
Wissenschaftliche Forschungsanwendungen
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been extensively studied for its potential applications in various scientific research fields. In medicine, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. In biochemistry, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been used as a chiral auxiliary in asymmetric syntheses due to its ability to form stable diastereomeric complexes with other molecules. In materials science, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c21-13-20(14-22)18(15-7-3-1-4-8-15)11-17(23)12-19(20)16-9-5-2-6-10-16/h1-10,17-19,21-23H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNKPXCPVDDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C(C1C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)
![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![1-[4-(1,4'-bipiperidin-1'-ylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6054227.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6054230.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)